1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-7-3-6-10-15(12)20-17(21)19-11-16(22-2)13-8-4-5-9-14(13)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDUHQARAXWTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea typically involves the reaction of 2-(2-chlorophenyl)-2-methoxyethylamine with o-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted urea derivatives.
Scientific Research Applications
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in studies to understand the interaction of urea derivatives with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical comparisons with similar urea derivatives:
Key Research Findings
Steric and Electronic Effects
- Ortho vs. This could influence crystal packing and solubility.
- Fluorine vs. Methyl : In , 2,6-difluorophenyl substituents increase electronegativity, enhancing hydrogen-bonding capacity of the urea group. This may improve binding affinity in biological systems compared to the target’s o-tolyl group.
Heterocyclic Modifications
- The thiadiazole ring in expands the aromatic surface area, favoring π-π interactions. However, the methoxy group on phenyl (vs. methoxyethyl in the target) may reduce solubility due to reduced alkyl chain flexibility.
Conformational Flexibility
- The methoxyethyl chain in the target compound allows greater conformational adaptability compared to the rigid thiopyran ring in . This flexibility might enhance interactions with dynamic biological targets.
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (323.79 g/mol) is lighter than (340.75 g/mol) due to fluorine substitution. Its methoxyethyl chain balances polarity, making it more lipophilic than but less than .
Biological Activity
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea is an organic compound belonging to the class of urea derivatives. Its unique structural features, including the chlorophenyl and o-tolyl groups, suggest potential biological activities that merit investigation. This article synthesizes current research findings on its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN2O2
- Molecular Weight : 256.70 g/mol
- IUPAC Name : this compound
The compound's structure is characterized by a urea moiety connected to a methoxyethyl group and substituted aromatic rings, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. For instance, its minimal inhibitory concentration (MIC) against Staphylococcus aureus was reported to be around 0.03–0.06 μg/mL, indicating potent antibacterial properties .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells, with IC50 values comparable to established chemotherapeutic agents . For example, it demonstrated selective activity against breast cancer cell lines with GI50 values ranging from 15.1 to 28.7 μM .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors within cells, modulating their activity and leading to altered cellular responses. For example, studies have indicated that it can inhibit GSK-3β activity, a key regulator in various signaling pathways associated with cancer progression .
- Cell Cycle Arrest : Evidence suggests that treatment with this compound can lead to cell cycle arrest in the G1 phase, thereby inhibiting cancer cell proliferation .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Anticancer Activity (GI50 in μM) | Antimicrobial Activity (MIC in μg/mL) |
|---|---|---|---|
| 1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea | Structure | 25.9 (OVCAR-4) | 0.06 |
| 1-(p-Tolyl)-3-(o-tolyl)urea | N/A | 21.5 (RPMI-8226) | N/A |
| 1-(m-Tolyl)-3-(o-tolyl)urea | N/A | 28.7 (PC-3) | N/A |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In one study, researchers synthesized a series of urea derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that modifications in the aromatic groups significantly influenced the anticancer activity of the derivatives .
- Another investigation focused on the antimicrobial efficacy of urea derivatives against multidrug-resistant bacterial strains. The study found that certain modifications enhanced antibacterial potency, suggesting a structure-activity relationship that could be exploited for drug development .
Q & A
Q. What are the recommended synthetic routes for 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via urea coupling reactions between substituted amines and isocyanates. Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yield. Statistical design of experiments (DoE) is critical for identifying optimal reagent stoichiometry and reaction time . Characterization via H/C NMR and HPLC ensures purity (>95%) and structural confirmation .
Q. How should researchers address variability in spectroscopic data during structural elucidation?
Q. What preliminary assays are suitable for evaluating the compound's bioactivity?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using standardized assays (e.g., microdilution for MIC determination or fluorometric enzyme inhibition). Include positive controls (e.g., known kinase inhibitors) and validate results via dose-response curves (IC/EC calculations) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict pharmacological properties of this urea derivative?
- Methodological Answer : Quantum chemical calculations (e.g., DFT or reaction path searches) model transition states to identify low-energy pathways for synthesis optimization . Pharmacophore modeling and molecular docking (using tools like AutoDock) predict binding affinities to biological targets (e.g., kinases or GPCRs), guiding subsequent in vitro testing .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Perform ADMET profiling (e.g., microsomal stability assays, Caco-2 permeability studies) to identify pharmacokinetic limitations. Structural modifications, such as introducing metabolically stable groups (e.g., methoxyethyl), can improve in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer : Develop a congener library by varying substituents on the chlorophenyl and o-tolyl moieties. Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features (e.g., Hammett σ values, steric parameters) with bioactivity. High-throughput screening (HTS) accelerates SAR profiling .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ CRISPR-based target validation (e.g., gene knockout in cell lines) to confirm specificity. For downstream signaling analysis, use phosphoproteomics or single-cell RNA sequencing. In vivo efficacy can be assessed in disease models (e.g., xenografts for anticancer activity) with PK/PD modeling .
Data Analysis and Experimental Design
Q. How should researchers statistically analyze variability in synthetic yield or bioassay results?
- Methodological Answer : Apply ANOVA or response surface methodology (RSM) to identify significant factors (e.g., temperature, catalyst loading) affecting yield or activity. For bioassays, use nonlinear regression for IC determination and assess reproducibility via inter-day precision studies .
Q. What crystallographic strategies ensure accurate determination of the compound’s solid-state structure?
- Methodological Answer : Grow single crystals via slow evaporation in aprotic solvents (e.g., ethyl acetate/hexane). Resolve disorder in the methoxyethyl chain using SHELXL refinement with anisotropic displacement parameters. Compare with analogous structures (e.g., ) to validate packing interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
